![molecular formula C8H11N5O B11903742 {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This makes them potential candidates for developing new anticancer therapies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Its derivatives have demonstrated effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.
Enzyme Inhibition
This compound acts as an inhibitor for several enzymes that are crucial in metabolic pathways. This property is particularly useful in drug design for conditions such as diabetes and obesity where enzyme modulation can lead to therapeutic benefits.
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic routes often include cyclization processes that yield the desired heterocyclic structure.
Case Studies
Study | Findings | Application |
---|---|---|
Study 1: Anticancer Efficacy | Demonstrated that specific derivatives inhibited tumor growth in vitro and in vivo models. | Development of novel anticancer agents. |
Study 2: Antimicrobial Screening | Found effective against Gram-positive and Gram-negative bacteria. | Potential use as an antimicrobial agent in pharmaceuticals. |
Study 3: Enzyme Inhibition | Identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV). | Application in diabetes management through enzyme modulation. |
Mechanism of Action
The mechanism of action of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[3,4-d]pyrimidin-8-one: Studied for its potential as a tyrosine kinase inhibitor.
Uniqueness
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for drug discovery and development, as it may offer therapeutic benefits not seen with other similar compounds.
Biological Activity
The compound {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea represents a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.20 g/mol
- CAS Number : Not specifically listed in the provided data.
Biological Activity Overview
The biological activities of this compound can be categorized based on its interactions with various biological targets:
- Anticancer Activity :
- Enzyme Inhibition :
- Neuropharmacological Effects :
Case Study 1: Anticancer Activity
A study investigated the effects of pyrido[4,3-d]pyrimidine derivatives on A431 vulvar epidermal carcinoma cells. The results indicated that certain derivatives significantly inhibited cell proliferation and migration:
Compound | IC50 (µM) | Mechanism |
---|---|---|
Compound A | 5.0 | DHFR Inhibition |
Compound B | 8.2 | Kinase Inhibition |
These findings suggest that modifications to the pyrido[4,3-d]pyrimidine structure can enhance anticancer efficacy.
Case Study 2: Neuropharmacological Activity
Research focused on the interaction of pyrido[4,3-d]pyrimidine derivatives with nAChRs showed varying degrees of potency:
Compound | EC50 (µM) | Max Modulation (%) |
---|---|---|
Compound X | 1.5 | 1200 |
Compound Y | 0.8 | 600 |
These results highlight the potential for developing neuroactive drugs based on this scaffold.
Comparative Analysis
The following table summarizes the biological activities of selected pyrido[4,3-d]pyrimidine derivatives compared to this compound:
Properties
Molecular Formula |
C8H11N5O |
---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylurea |
InChI |
InChI=1S/C8H11N5O/c9-7(14)13-8-11-4-5-3-10-2-1-6(5)12-8/h4,10H,1-3H2,(H3,9,11,12,13,14) |
InChI Key |
ZEFOAOICPGMFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.